(3-Carboxypropyl)triphenylphosphonium bromide

Mitochondrial targeting Drug delivery Bioenergetics

(3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6) is a triphenylphosphonium (TPP)-based lipophilic cation featuring a terminal carboxylic acid group attached via a propyl linker. The compound exhibits a molecular weight of 429.29 g/mol (C22H22BrO2P) and a melting point of 244–247 °C.

Molecular Formula C22H22BrO2P
Molecular Weight 429.3 g/mol
CAS No. 17857-14-6
Cat. No. B044123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carboxypropyl)triphenylphosphonium bromide
CAS17857-14-6
Synonyms(4-Hydroxy-4-oxobutyl)triphenylphosphonium Bromide;  (3-Carboxypropyl)triphenylphosphonium Bromide; 
Molecular FormulaC22H22BrO2P
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H
InChIKeyNKVJKVMGJABKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carboxypropyl)triphenylphosphonium Bromide (CAS 17857-14-6): Mitochondrial Targeting Reagent and Synthetic Precursor


(3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6) is a triphenylphosphonium (TPP)-based lipophilic cation featuring a terminal carboxylic acid group attached via a propyl linker. The compound exhibits a molecular weight of 429.29 g/mol (C22H22BrO2P) and a melting point of 244–247 °C . The TPP moiety confers lipophilicity and a stable positive charge, enabling membrane potential-driven accumulation within the mitochondrial matrix, where concentrations can reach 100–1000× extracellular levels [1]. The pendant carboxylic acid provides a versatile functional handle for conjugation reactions (e.g., amide or ester bond formation) and, as an ionizable group, can enhance mitochondrial uptake relative to simple TPP cations [2].

Why (3-Carboxypropyl)triphenylphosphonium Bromide Cannot Be Substituted with a Simpler TPP Salt


Direct substitution of (3-carboxypropyl)triphenylphosphonium bromide with a simple alkyl-TPP salt (e.g., methyltriphenylphosphonium bromide) or a TPP derivative lacking a carboxylic acid is not scientifically valid when the intended application requires mitochondrial targeting of an acidic payload or a reactive handle for conjugation. The carboxylic acid group fundamentally alters mitochondrial uptake kinetics, enabling greater accumulation than a simple TPP cation due to favorable interaction with the mitochondrial pH gradient [1]. Furthermore, the acid moiety is essential for covalent attachment to amine- or hydroxyl-bearing cargo (e.g., dendrimers, nanoparticles, or therapeutic agents), a critical step in constructing targeted delivery systems [2]. Using a non-carboxylated TPP analog would eliminate both the enhanced uptake benefit and the conjugation capability, resulting in a functionally distinct and inferior reagent for these specific workflows.

Quantitative Differentiation Evidence for (3-Carboxypropyl)triphenylphosphonium Bromide (CAS 17857-14-6) vs. Comparators


Enhanced Mitochondrial Accumulation of Carboxylic Acid-Functionalized TPP Cation vs. Simple TPP Cation

A lipophilic TPP cation conjugated to a carboxylic acid group (e.g., (3-carboxypropyl)triphenylphosphonium) exhibits greater mitochondrial accumulation than a simple TPP cation lacking an ionizable group. This enhanced uptake is attributed to the interaction of the weakly acidic carboxyl group with the mitochondrial pH gradient (ΔpH), which supplements the membrane potential (Δψm)-driven uptake [1].

Mitochondrial targeting Drug delivery Bioenergetics

Successful Covalent Conjugation to Dendrimer Platform for Mitochondrial Targeting

The carboxylic acid group of (3-carboxypropyl)triphenylphosphonium bromide was utilized for acid-amine coupling with partially acetylated generation 5 poly(amidoamine) (PAMAM) dendrimer (G(5)-D-Ac). The resulting TPP-anchored dendrimer (G(5)-D-Ac-TPP) demonstrated efficient cellular uptake and mitochondrial targeting, as confirmed by confocal microscopy [1]. In contrast, the unmodified parent dendrimer (G(5)-D) lacking the TPP moiety does not exhibit mitochondrial tropism.

Nanomedicine Dendrimer Mitochondrial targeting

Enables Synthesis of Mitochondria-Targeted Antioxidant MitoVitE with Superior Activity vs. Untargeted Analog

(3-Carboxypropyl)triphenylphosphonium bromide serves as a key precursor for the synthesis of MitoVitE (TPPB), a mitochondria-targeted vitamin E derivative. MitoVitE exhibits far higher antioxidant activity than the untargeted analog Trolox in standard in vitro rat brain homogenate lipid peroxidation assays [1]. While the target compound itself is the synthetic building block, its use enables the creation of a therapeutically relevant molecule with demonstrably superior performance compared to a non-targeted antioxidant.

Antioxidant Mitochondrial medicine Oxidative stress

Defined Synthetic Route with Reported Yield

A specific synthetic route to (3-carboxypropyl)triphenylphosphonium bromide involves the reaction of 4-bromobutyric acid with triphenylphosphine, yielding the product in approximately 91% yield [1]. This well-defined, high-yielding synthesis provides a reliable and scalable method for producing the compound, in contrast to more complex or lower-yielding syntheses of other functionalized TPP derivatives.

Organic synthesis Process chemistry Reagent

Key Application Scenarios for (3-Carboxypropyl)triphenylphosphonium Bromide (CAS 17857-14-6) Based on Differentiated Evidence


Synthesis of Mitochondria-Targeted Nanocarriers and Probes

This compound is the reagent of choice for covalently attaching a mitochondria-targeting triphenylphosphonium (TPP) moiety to a wide range of cargo molecules or nanomaterials bearing amine or hydroxyl groups. The carboxylic acid handle enables straightforward conjugation via amide or ester bond formation. This is supported by its successful use in functionalizing PAMAM dendrimers for mitochondrial delivery, a strategy that cannot be replicated with non-carboxylated TPP salts [1]. The resulting conjugates are essential tools for studying mitochondrial biology, delivering therapeutic payloads, and developing novel diagnostic imaging agents.

Synthesis of Mitochondria-Targeted Antioxidants (e.g., MitoVitE)

The compound serves as a critical building block for synthesizing mitochondria-targeted antioxidants, most notably MitoVitE. MitoVitE demonstrates significantly greater antioxidant efficacy in vitro compared to untargeted antioxidants like Trolox, a functional advantage that stems directly from the TPP-mediated mitochondrial accumulation enabled by this precursor [2]. This application scenario is particularly relevant for research into diseases driven by mitochondrial oxidative stress, including neurodegenerative disorders and ischemia-reperfusion injury.

Preparation of Piperamide Analog HDAC Inhibitors

As documented by multiple reputable chemical suppliers, (3-carboxypropyl)triphenylphosphonium bromide is a key reactant for the preparation of piperamide analogs that act as histone deacetylase (HDAC) inhibitors with antitumor activity . The compound's role in this synthetic pathway is well-established, making it a necessary procurement item for medicinal chemistry groups engaged in developing novel epigenetic therapeutics for cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Carboxypropyl)triphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.